molecular formula C6H14N2O2 B1432448 O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine CAS No. 1540203-63-1

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine

Cat. No.: B1432448
CAS No.: 1540203-63-1
M. Wt: 146.19 g/mol
InChI Key: YZAOLCFVDJMWSQ-UHFFFAOYSA-N
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Description

O-[(4-Methylmorpholin-2-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 4-methylmorpholin-2-ylmethyl substituent. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. The methyl group at the 4-position of the morpholine ring enhances lipophilicity and may influence metabolic stability, making this compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-8-2-3-9-6(4-8)5-10-7/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAOLCFVDJMWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine typically involves the reaction of 4-methylmorpholine with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oximes, while reduction can produce amines.

Scientific Research Applications

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Key Observations :

  • The morpholine-containing derivatives (e.g., 20j) exhibit higher molecular weights compared to simple aryl-substituted analogs (4j, 4k) due to the heterocyclic ring .
  • Aromatic substituents (e.g., 4-methoxybenzyl in 4j) show distinct NMR signals for methoxy (δ ~3.77) and aromatic protons, whereas morpholine-containing compounds display characteristic CH₂ and CH₃ resonances near δ 3.5–4.5 .

Yield Comparison :

Compound Synthetic Yield Key Step Reference
O-(4-Methoxybenzyl)hydroxylamine (4j) 88% Direct O-alkylation
O-(3-Morpholinobenzyl)hydroxylamine (20j) ~75% (estimated) Morpholine ring incorporation
O-[[6-(1H-Pyrazol-1-yl)-3-pyridinyl]methyl]hydroxylamine 81% Pd-catalyzed coupling

Challenges : Morpholine-containing derivatives often require additional purification steps due to polar byproducts, whereas aryl-substituted analogs (e.g., 4j, 4k) are typically isolated as oils with high purity .

Solubility and Stability

  • Morpholine Derivatives : Enhanced water solubility due to the polar morpholine ring, but may decompose under strong acidic conditions due to protonation of the nitrogen .
  • Aryl-Substituted Analogs : Lipophilic substituents (e.g., 4-fluorobenzyl in 4k) reduce aqueous solubility but improve stability in organic solvents .

Biological Activity

O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the hydroxylamine class of compounds, characterized by the presence of a hydroxylamine functional group (NH2OH-NH_2OH). The morpholine moiety enhances its solubility and bioavailability, making it an interesting candidate for pharmaceutical applications.

Anticancer Properties

Research has indicated that hydroxylamine derivatives, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain hydroxamic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : Hydroxamic acids are known to inhibit matrix metalloproteinases (MMPs) and HDACs, potentially leading to reduced tumor growth and metastasis.
  • Metal Chelation : The compound may chelate metal ions, disrupting enzyme activity essential for cancer cell survival.
  • Modulation of Signaling Pathways : By affecting signaling pathways involved in cell cycle regulation and apoptosis, this compound could alter the fate of cancer cells.

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activity of hydroxamic acids:

  • Antitumor Activity : A study demonstrated that a related hydroxamic acid derivative exhibited IC50 values comparable to established anticancer agents against breast cancer cell lines .
  • Neuroprotective Effects : Hydroxylamines have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives showed effectiveness against various bacterial strains, indicating possible uses as antimicrobial agents.

Data Table: Biological Activities of Hydroxamic Acids

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerHDAC inhibition
Hydroxamic Acid Derivative AAntimicrobialBacterial cell wall disruption
Hydroxamic Acid Derivative BNeuroprotectiveReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
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O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine

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